molecular formula C14H22ClN3O3 B554781 Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride CAS No. 58117-53-6

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride

Cat. No. B554781
CAS RN: 58117-53-6
M. Wt: 315.79 g/mol
InChI Key: QSRGTPRDCDSKAY-YDALLXLXSA-N
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Description

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride is a chemical compound. It is related to Benzyl carbamate, an organic compound with the formula C6H5CH2OC(O)NH2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .


Synthesis Analysis

Benzyl carbamate, a related compound, is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .


Molecular Structure Analysis

The molecular formula of Benzyl carbamate is C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .


Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular formula of C8H9NO2 and a molar mass of 151.165 g·mol−1 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .

Scientific Research Applications

  • Field : Organic Chemistry
  • Summary of the Application : Benzyl Carbamate is used in the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are precursors of materials with a high energy density (HEDMs) .
  • Methods of Application : The research data presented an acid-catalyzed condensation reaction between benzyl carbamate and glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents .
  • Results or Outcomes : The study discovered a new process occurring in the cascade condensation of glyoxal with ammonia derivatives, as well as a few processes preventing the caged compounds from formation . Acetonitrile was noted as the best solvent for finding the formation conditions of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives .

properties

IUPAC Name

benzyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRGTPRDCDSKAY-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206840
Record name Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
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Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride

CAS RN

58117-53-6
Record name Carbamic acid, [(5S)-5,6-diamino-6-oxohexyl]-, phenylmethyl ester, monohydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
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Record name Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
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